Arachidyl lignocerate
Description
Arachidyl lignocerate is a wax ester composed of arachidyl alcohol (C20:0) and lignoceric acid (C24:0). It is part of a broader class of esters formed from very long-chain fatty acids (VLCFAs) and fatty alcohols, commonly found in biological systems such as human meibum (tear film lipids) and plant cuticles . Industrially, it is utilized in cosmetics (e.g., emollients in skincare products) and as a standard in chromatographic analyses . Its molecular formula is $ \text{C}{44}\text{H}{86}\text{O}2 $, with a molecular weight of 647.17 g/mol, distinguishing it from shorter-chain esters like methyl lignocerate ($ \text{C}{25}\text{H}{50}\text{O}2 $, 382.66 g/mol) .
Properties
CAS No. |
42233-57-8 |
|---|---|
Molecular Formula |
C44H88O2 |
Molecular Weight |
649.2 g/mol |
IUPAC Name |
icosyl tetracosanoate |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-28-30-32-34-36-38-40-42-44(45)46-43-41-39-37-35-33-31-29-27-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |
InChI Key |
RFHRGZFSUYLHNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidyl lignocerate can be synthesized through esterification reactions. The primary method involves the reaction between arachidyl alcohol and lignoceric acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the purity and quality of the final product. The process may also include steps such as saponification, acetylation, and esterification to achieve the desired composition and properties .
Chemical Reactions Analysis
Types of Reactions: Arachidyl lignocerate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce the ester to its corresponding alcohol and acid.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions include arachidyl alcohol, lignoceric acid, and various intermediate compounds depending on the specific reaction conditions .
Scientific Research Applications
Arachidyl lignocerate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: Its hydrophobic nature makes it useful in studying lipid bilayers and membrane structures.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: this compound is used in the formulation of cosmetics and personal care products, providing moisturizing and emollient properties .
Mechanism of Action
The mechanism of action of arachidyl lignocerate involves its interaction with lipid membranes and proteins. Its long carbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and activity. The exact molecular targets and pathways involved are still under investigation, but its effects on membrane dynamics are well-documented .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Arachidyl lignocerate’s structural analogs vary in acyl/alcohol chain lengths and saturation (Table 1). Key comparisons include:
- Behenyl lignocerate (C22-C24): Shorter alcohol chain (C22 vs. C20) results in lower melting points and altered crystallinity .
- Methyl lignocerate (C24:0 methyl ester): Lacks a long-chain alcohol, reducing hydrophobicity and altering solubility in organic solvents .
- Stearyl behenate (C18-C22): Shorter chains (C18 alcohol, C22 acid) yield lower viscosity and enhanced spreadability in cosmetic formulations .
Table 1: Structural and Physical Properties of Selected Wax Esters
Metabolic Pathways and Enzymatic Specificity
- Oxidation Pathways: Lignocerate (C24:0) is primarily oxidized in peroxisomes, unlike shorter fatty acids like palmitate (C16:0), which undergo mitochondrial β-oxidation. In Zellweger syndrome (peroxisomal disorder), lignocerate oxidation is severely impaired, leading to toxic accumulation . However, conflicting studies suggest mitochondrial oxidation may dominate in human fibroblasts under specific conditions .
- Enzymatic Biosynthesis: Distinct acyltransferases mediate the incorporation of lignocerate into ceramides and sphingolipids. Neuronal cells favor stearate transferases, while glial cells preferentially utilize lignocerate transferases .
Analytical and Industrial Behavior
- Chromatographic Retention: Methyl lignocerate elutes later than shorter esters (e.g., methyl stearate) in reverse-phase HPLC due to increased hydrophobicity .
- Mass Spectrometry: Saturated wax esters (e.g., this compound) exhibit 5-fold higher MS signal intensity per unit mass than unsaturated analogs, aiding quantification in biological samples .
- Biofuel Potential: Longer-chain esters like this compound have higher energy density but may solidify at room temperature, posing challenges in fuel pipelines .
Clinical and Biochemical Implications
- Neurological Role: Lignocerate is incorporated into cerebrosides and sulfatides in brain tissue. Defects in its metabolism are linked to X-linked adrenoleukodystrophy (X-ALD), where impaired peroxisomal lignoceroyl-CoA synthetase activity disrupts lipid homeostasis .
- Competitive Inhibition: Lignocerate inhibits palmitate uptake in cellular transport studies, suggesting shared transport mechanisms for VLCFAs .
Q & A
Q. What are the established methods for synthesizing high-purity arachidyl lignocerate, and how can purity be validated?
this compound can be synthesized via hydrolysis of intermediates like 1,2-isopropylidene-3-acyl-sn-glycerols using silica gel and hydrogen chloride gas at -75°C. Purity validation requires boric acid-impregnated thin-layer chromatography (TLC) to detect byproducts, complemented by reverse-phase high-pressure liquid chromatography (HPLC) for quantitative analysis and 13C NMR spectroscopy to confirm structural integrity. These methods ensure minimal contamination from dicarboxylic acids or shorter-chain fatty acids .
Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex lipid mixtures?
Gas chromatography (GC) with flame ionization detection is widely used, leveraging retention time markers (e.g., methyl lignocerate at ~29.57 minutes) for identification . For complex matrices like plant waxes, high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) provides high specificity by matching precursor ions (e.g., m/z 733.35 for lignoceryl lignocerate) and fragmentation patterns. Internal standards such as methyl 2-OH lignocerate improve quantification accuracy .
Advanced Research Questions
Q. How does this compound interact with fatty acid transport proteins (e.g., FATP2a/FATP4) in cellular metabolism studies?
this compound serves as a substrate for FATP2a and FATP4, which catalyze its activation into lignoceroyl-CoA. Experimental validation involves incubating cells with radiolabeled lignocerate and measuring CoA derivative formation via LC-MS. FATP4’s specificity for very-long-chain fatty acids (VLCFAs) is confirmed through competitive assays with shorter-chain analogs (e.g., acetate) and peroxisomal localization studies using immunofluorescence. Knockout models reveal reduced β-oxidation rates, highlighting its metabolic role .
Q. What experimental challenges arise when characterizing the polymorphic behavior of this compound, and how can they be addressed?
Polymorphism studies require controlled crystallization (e.g., solvent evaporation at 4°C) to isolate β-phase crystals, which exhibit oblique chain packing (tilt angle: 55.4°). Differential scanning calorimetry (DSC) must be performed at slow cooling rates (1°C/min) to detect reversible α-phase transitions (melting enthalpy: 0.69 kcal/mol CH2). X-ray diffraction (XRD) reveals hexagonal lattice arrangements in the α-phase, but sample hydration during analysis can distort results. Anhydrous conditions and cryogenic stages mitigate this issue .
Q. How can researchers evaluate the role of this compound derivatives in stabilizing topical pharmaceutical emulsions?
Emulsions containing arachidyl glucoside/behenyl alcohol are tested using texture analysis (TA.XT Plus rheometer) to measure hardness (peak force: 50–100 g) and adhesiveness (workload: 20–40 g·s). Stability is assessed via accelerated aging (40°C/75% RH for 8 weeks) with periodic pH and droplet size checks. Polarized light microscopy identifies phase separation, while Franz cell diffusion studies quantify drug release kinetics (e.g., spironolactone permeation). Hydrophobic derivatives enhance emulsion rigidity, reducing coalescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
